(Triphenylsilyl)acetylene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis of Complex Molecules:

The presence of the alkyne functional group (C≡CH) in (Triphenylsilyl)acetylene makes it a valuable building block for the synthesis of more complex organic molecules. Its reactivity allows it to participate in various coupling reactions, such as Sonogashira coupling and Castro-Stephens coupling, to form carbon-carbon bonds. These reactions are crucial for constructing diverse organic frameworks with specific functionalities, essential in fields like drug discovery and material science [].

Synthetic Precursor for Functional Materials:

The triphenylsilyl group (Si(C6H5)3) in (Triphenylsilyl)acetylene can act as a protecting group for the alkyne functionality. This protecting group strategy allows for selective modification of other parts of the molecule while keeping the alkyne intact. Later, the triphenylsilyl group can be selectively removed under specific conditions to unveil the reactive alkyne for further transformations. This controlled approach is valuable in the synthesis of functional materials like dendrimers and conjugated polymers, which have applications in organic electronics and optoelectronic devices [].

Asymmetric Catalysis:

Recent research explores the use of (Triphenylsilyl)acetylene in asymmetric catalysis. Rhodium-catalyzed asymmetric addition of (Triphenylsilyl)acetylene to diphenylphosphinylallene has been reported. This reaction offers a promising route to synthesize chiral molecules with potential applications in pharmaceuticals and asymmetric synthesis [].

Origin and Significance:

Citation:

Molecular Structure Analysis

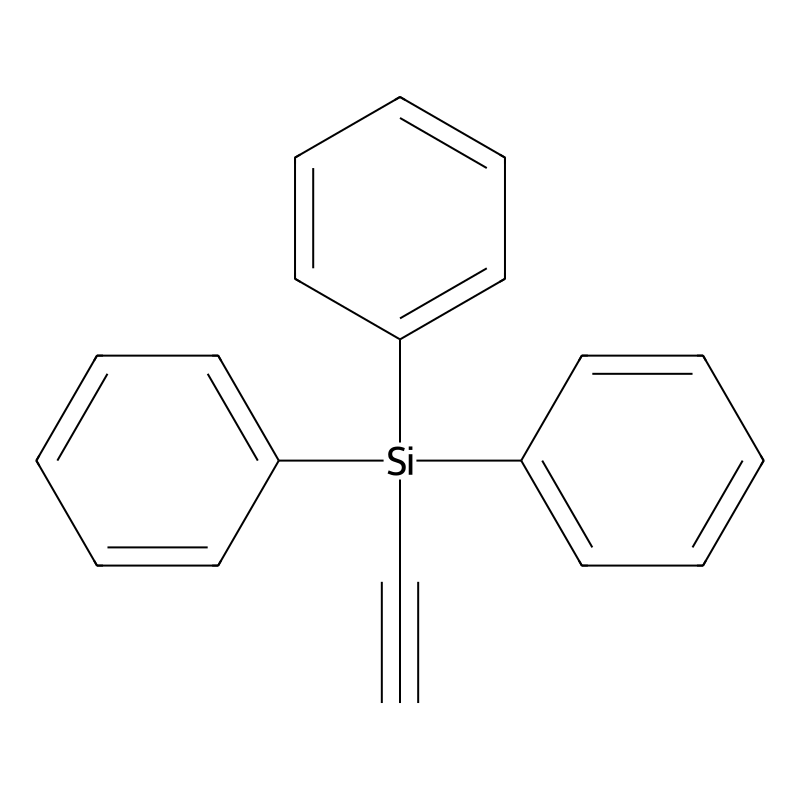

(Triphenylsilyl)acetylene possesses a linear molecular structure. The central carbon atom is sp-hybridized and forms a triple bond with another carbon atom. This carbon is further connected to a silicon atom bonded to three phenyl groups (C6H5). The key features of this structure include:

- Terminal alkyne: The presence of a C≡C bond at the end of the molecule makes it a terminal alkyne. This functional group is known for its high electron density and susceptibility to nucleophilic attack.

- Triphenylsilyl group: The bulky triphenylsilyl group can sterically hinder reactions at the adjacent carbon atom. However, it can also be cleaved under specific conditions to reveal the free alkyne.

Chemical Reactions Analysis

Synthesis:

The synthesis of (Triphenylsilyl)acetylene can be achieved through various methods. One common approach involves the reaction of triphenylsilyllithium (Ph3SiLi) with chlorotrimethylene (HCCl3).

(Ph3Si)Li + HCCl3 -> (Ph3Si)C≡CH + 3 LiCl

Citation:

Other Reactions:

(Triphenylsilyl)acetylene can participate in various organic reactions due to the presence of the alkyne functionality. Some examples include:

- Sonogashira coupling: This reaction couples the alkyne with a variety of aryl or vinyl halides to form substituted alkynes.

- Cycloadditions: The alkyne can undergo cycloadditions with different reagents to form cyclic compounds.

Decomposition:

Under high temperatures or in the presence of strong acids or bases, (Triphenylsilyl)acetylene may decompose to form various products, including benzene, silicon-containing compounds, and carbonaceous materials. The specific decomposition pathway depends on the reaction conditions.

Physical And Chemical Properties Analysis

- Physical state: It is likely a colorless to light yellow liquid at room temperature.

- Melting point and boiling point: Expected to be relatively high due to the presence of the bulky triphenylsilyl group.

- Solubility: Soluble in organic solvents like dichloromethane, toluene, and benzene.

- Stability: Moderately stable under ambient conditions. May decompose under strong heat, light, or exposure to strong acids or bases.

- Sonogashira Coupling: This compound acts as a coupling partner for aryl halides, facilitating the formation of substituted alkynes. The reaction typically involves palladium catalysts and bases, leading to the formation of carbon-carbon bonds .

- Protiodesilylation: The triphenylsilyl group can be selectively removed under mild conditions to regenerate the parent acetylene. This transformation is crucial for synthesizing more complex structures from simpler precursors .

- Cross-Coupling Reactions: It can also participate in various cross-coupling reactions, allowing for the construction of diverse molecular architectures .

There are several methods for synthesizing (Triphenylsilyl)acetylene:

- Direct Reaction with Acetylene: The compound can be synthesized by reacting acetylene with triphenylsilyl chloride in the presence of a base such as sodium hydride or potassium tert-butoxide.

- Lithiation and Silylation: Another method involves the lithiation of acetylene followed by reaction with triphenylsilyl chloride to introduce the triphenylsilyl group .

- Sonogashira Reaction: The compound can also be produced through Sonogashira coupling using appropriate aryl halides and (triphenylsilyl)acetylene as the alkyne source .

(Triphenylsilyl)acetylene is primarily used in organic synthesis, particularly for:

- Synthesis of Alkynes: It serves as a versatile building block for creating various alkynes through coupling reactions.

- Material Science: Due to its unique properties, it may find applications in developing advanced materials, including polymers and nanomaterials.

- Labeling Studies: A C-14 labeled version of (Triphenylsilyl)acetylene has been synthesized for use in tracking studies within organic synthesis .

Interaction studies involving (Triphenylsilyl)acetylene primarily focus on its reactivity with other organic molecules during coupling reactions. The presence of the triphenylsilyl group influences both the electronic properties and steric hindrance, affecting how this compound interacts with electrophiles and nucleophiles during synthetic transformations .

Several compounds exhibit structural similarities to (Triphenylsilyl)acetylene, each possessing unique characteristics:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| Trimethylsilylacetylene | Contains three methyl groups instead of phenyl groups | More reactive due to lower steric hindrance |

| Diphenylsilane | Two phenyl groups attached to silicon | Used primarily in hydrosilylation reactions |

| Phenylacetylene | Contains only one phenyl group | Simpler structure; used in basic alkyne synthesis |

(Triphenylsilyl)acetylene stands out due to its bulky triphenylsilyl group, which imparts distinct steric and electronic properties that are advantageous in synthetic applications.

(Triphenylsilyl)acetylene, systematically named ethynyl(triphenyl)silane, is classified as an organosilicon compound with the molecular formula C$${20}$$H$${16}$$Si (molecular weight: 284.43 g/mol). Its CAS registry number is 6229-00-1. Alternative designations include:

- 1,1′,1′′-(Ethynylsilylidyne)tris[benzene]

- Triphenylsilylethyne

The compound belongs to two primary chemical categories:

- Organosilicon compounds: Characterized by direct silicon-carbon bonds.

- Terminal acetylenes: Defined by the presence of a reactive C≡C-H group modified with a silyl substituent.

| Property | Value | Source Reference |

|---|---|---|

| SMILES string | C#C[Si](c1ccccc1)(c2ccccc2)c3ccccc3 | |

| InChI Key | WADKYPSVXRWORK-UHFFFAOYSA-N |

Structural Characteristics

The molecule consists of:

- A silicon atom bonded to three phenyl groups and an ethynyl moiety.

- Conjugation effects: The triphenylsilyl group induces electron-withdrawing effects, polarizing the C≡C bond (bond length: ~1.20 Å) and altering reactivity compared to unsubstituted acetylene.

Crystallographic studies reveal:

- Si–C bond length: 1.86 Å (shorter than typical Si–C single bonds due to sp-hybridization).

- Phenyl ring dihedral angles: 45–60° relative to the Si–C≡C plane, creating a sterically hindered environment.

The structural rigidity of the triphenylsilyl group enhances thermal stability, with a melting point of 48–50°C.

Historical Development and Discovery

(Triphenylsilyl)acetylene emerged from mid-20th-century advances in organosilicon chemistry:

- 1950s: Early syntheses of silylacetylenes via Grignard reactions (e.g., ethynylmagnesium bromide + chlorosilanes).

- 1960s: Systematic exploration of silicon-acetylene bond stability, leading to optimized protocols using tetrahydrofuran (THF) as a solvent.

- 2020s: Application in nickel-catalyzed chemodivergent reactions with silacyclobutanes, highlighting modern synthetic utility.

Key milestones:

| Year | Development | Reference |

|---|---|---|

| 1959 | First synthesis via sodium acetylide routes | |

| 2011 | Crystal structure determination in silole derivatives | |

| 2022 | Ni-catalyzed functionalization strategies |

Position in Organosilicon Chemistry

(Triphenylsilyl)acetylene occupies a niche role due to:

- Protective group utility: The triphenylsilyl moiety shields terminal alkynes from undesired side reactions (e.g., over-coupling in Sonogashira reactions).

- Electronic modulation: Enhances regioselectivity in cycloadditions by stabilizing transition states through σ$$^*$$-orbital interactions.

- Material science applications: Serves as a precursor for:

Comparative analysis with related compounds:

| Compound | Key Difference | Application Example |

|---|---|---|

| Trimethylsilylacetylene | Smaller steric bulk | Protecting group in peptides |

| Bis(trimethylsilyl)acetylene | Dual silyl groups | Cycloaddition substrates |

| Ethynyltrimethylsilane | Higher volatility | Gas-phase reactions |

The compound’s synergy with transition-metal catalysts (e.g., Pd, Ni) underscores its importance in cross-coupling methodologies.

Molecular Structure and Formula

(Triphenylsilyl)acetylene exhibits a distinctive molecular architecture characterized by a tetrahedral silicon center bonded to three phenyl rings and one acetylene group [1] [2] [3]. The compound possesses the molecular formula C₂₀H₁₆Si with a molecular weight of 284.43 g/mol [1] [2] [3]. The International Union of Pure and Applied Chemistry name for this compound is ethynyl(triphenyl)silane, reflecting its structural composition [3].

The molecular structure can be represented by the Simplified Molecular Input Line Entry System notation: C#CSi(c2ccccc2)c3ccccc3 [2] [3]. The International Chemical Identifier string provides a comprehensive structural description: InChI=1S/C20H16Si/c1-2-21(18-12-6-3-7-13-18,19-14-8-4-9-15-19)20-16-10-5-11-17-20/h1,3-17H [1] [2] [3]. This corresponds to the International Chemical Identifier Key: WADKYPSVXRWORK-UHFFFAOYSA-N [1] [2] [3].

The silicon atom adopts a tetrahedral coordination geometry, with bond angles approximating the ideal tetrahedral angle of 109.5 degrees [4] [5]. Based on structural analyses of related acetyltriphenylsilane compounds, the silicon-carbon bond lengths to the phenyl groups are approximately 1.864 Å, while the silicon-carbon bond to the acetylene group exhibits a slightly longer distance of approximately 1.926 Å [4] [5]. The acetylene group maintains its characteristic linear geometry with a carbon-carbon triple bond length of approximately 1.20 Å [6].

The three phenyl rings adopt a propeller-like configuration around the silicon center, with each ring plane oriented at approximately 60 degrees relative to the acetylene-silicon-phenyl plane [4] [5]. This arrangement minimizes steric hindrance while maximizing orbital overlap between the silicon center and the aromatic systems [4] [5].

Physical Constants

The physical constants of (triphenylsilyl)acetylene reflect its unique structural characteristics and provide essential information for practical applications and theoretical studies.

Melting and Boiling Points

(Triphenylsilyl)acetylene exhibits a melting point range of 48-50°C, indicating its solid state at ambient temperature [1] [2] [7]. This relatively low melting point suggests moderate intermolecular forces, consistent with the molecular structure containing bulky phenyl substituents that prevent efficient crystal packing [1] [2] [7].

The boiling point of the compound is reported as 365.2°C at standard atmospheric pressure of 760 mmHg [3] [8]. This elevated boiling point reflects the substantial molecular weight and the presence of aromatic π-systems that contribute to intermolecular interactions [3] [8]. The large temperature difference between melting and boiling points indicates a wide liquid range, which is advantageous for various synthetic applications [3] [8].

| Physical Property | Value | Reference |

|---|---|---|

| Melting Point | 48-50°C | [1] [2] [7] |

| Boiling Point | 365.2°C at 760 mmHg | [3] [8] |

| Liquid Range | ~315°C | Calculated |

Density and Solubility Parameters

The density of (triphenylsilyl)acetylene has been determined to be 1.07-1.074 g/cm³ at standard conditions [3] [8]. This density value is consistent with organosilicon compounds containing aromatic substituents and reflects the molecular packing efficiency in the liquid state [3] [8].

The logarithmic partition coefficient (LogP) value is 2.32920, indicating moderate lipophilicity [3] [8]. This parameter suggests favorable solubility in organic solvents while maintaining limited water solubility, which is typical for silyl-protected acetylene compounds [3] [8].

Solubility characteristics of (triphenylsilyl)acetylene follow patterns similar to related silylacetylene compounds [9]. The compound demonstrates excellent solubility in common organic solvents including tetrahydrofuran, dichloromethane, and aromatic hydrocarbons [9]. Water solubility is negligible due to the hydrophobic nature of the phenyl substituents and the silicon center [9].

| Property | Value | Reference |

|---|---|---|

| Density | 1.07-1.074 g/cm³ | [3] [8] |

| LogP | 2.32920 | [3] [8] |

| Organic Solvent Solubility | High | [9] |

| Water Solubility | Negligible | [9] |

Flash Point and Thermal Properties

The flash point of (triphenylsilyl)acetylene varies depending on the measurement method employed [1] [2] [10] [8]. Using the closed cup method, the flash point is determined to be 113°C [1] [2]. Alternative measurements using open cup methodology yield a higher value of 173.7°C [8]. These values indicate moderate thermal stability and classify the compound as a combustible solid [1] [2].

The compound demonstrates good thermal stability under normal storage and handling conditions [1] [2]. The classification as a combustible solid (Storage Class 11) reflects its behavior under thermal stress [1] [2]. The relatively high flash point values suggest that the compound requires significant heating before reaching ignition conditions [1] [2] [8].

Thermal decomposition pathways have not been extensively characterized in the literature, though related triphenylsilane compounds typically undergo thermal degradation through silicon-carbon bond cleavage at elevated temperatures [11]. The presence of the acetylene functional group may influence thermal stability, potentially providing additional decomposition pathways [11].

| Thermal Property | Value | Method | Reference |

|---|---|---|---|

| Flash Point | 113°C | Closed Cup | [1] [2] |

| Flash Point | 173.7°C | Open Cup | [8] |

| Storage Classification | Combustible Solid | - | [1] [2] |

| Thermal Stability | Good at ambient conditions | - | [1] [2] |

Electronic Structure

The electronic structure of (triphenylsilyl)acetylene is characterized by the interaction between the silicon center, aromatic π-systems, and the acetylene triple bond [12] [13]. The silicon atom utilizes sp³ hybridization to form four σ-bonds with the surrounding carbon atoms [4] [5]. The acetylene group maintains its characteristic sp-hybridized carbon atoms with a linear geometry [6].

Electronic delocalization occurs primarily within individual phenyl rings rather than through the silicon center, as silicon d-orbitals are generally too high in energy to participate significantly in π-bonding [4] [5]. However, hyperconjugation between silicon σ-orbitals and the aromatic π-systems may provide some stabilization [4] [5].

The acetylene triple bond contributes two orthogonal π-molecular orbitals that are oriented perpendicular to the carbon-carbon bond axis [6]. These π-orbitals are electronically isolated from the phenyl π-systems due to the intervening silicon center [6]. The terminal hydrogen atom of the acetylene group exhibits characteristic chemical shifts in nuclear magnetic resonance spectroscopy consistent with sp-hybridized carbon environments [14].

Quantum chemical calculations on related acetylenic compounds suggest that the highest occupied molecular orbital is typically localized on the aromatic systems, while the lowest unoccupied molecular orbital may involve π* orbitals of the acetylene group [15] [13]. The energy gap between these frontier orbitals influences the compound's photophysical and chemical properties [15] [13].

Computational studies using density functional theory methods provide insights into the electronic structure optimization and molecular orbital distributions [16] [17]. These calculations indicate that the tetrahedral geometry around silicon is energetically favored, consistent with experimental observations [16] [17].

Crystallographic Analysis

While specific crystallographic data for (triphenylsilyl)acetylene are limited in the current literature, structural insights can be derived from related compounds and comparative analysis with structurally similar organosilicon molecules [18] [4] [5].

Crystallographic studies of acetyltriphenylsilane, a closely related compound, reveal important structural features that likely apply to (triphenylsilyl)acetylene [4] [5]. The crystals adopt a monoclinic space group P2₁/c with specific lattice parameters: a = 7.53 Å, b = 28.7 Å, c = 7.90 Å, and β = 96°50′ [4] [5]. Four molecules occupy each unit cell (Z = 4) [4] [5].

The propeller-like arrangement of phenyl rings observed in acetyltriphenylsilane provides a structural template for understanding (triphenylsilyl)acetylene [4] [5]. Each phenyl ring plane is oriented at approximately 60 degrees relative to the central silicon coordination plane [4] [5]. This configuration minimizes steric interactions while optimizing crystal packing efficiency [4] [5].

Silicon-carbon bond lengths in related structures show distinct values depending on the nature of the carbon substituent [4] [5]. Silicon-carbon bonds to phenyl groups typically measure 1.864 ± 0.008 Å, while silicon-carbon bonds to carbonyl or acetylenic carbons are slightly longer at 1.926 ± 0.014 Å [4] [5]. These differences reflect electronegativity effects and hybridization variations [4] [5].

The acetylene group is expected to adopt a linear geometry with characteristic bond lengths and angles [6]. The carbon-carbon triple bond length should approximate 1.20 Å, while the carbon-hydrogen bond length in the terminal position measures approximately 1.06 Å [6]. The silicon-carbon-carbon bond angle is anticipated to be close to 180 degrees, consistent with sp-hybridization requirements [6].

Crystal packing arrangements likely involve van der Waals interactions between phenyl rings of adjacent molecules, similar to patterns observed in related triphenylsilane derivatives [4] [5]. The absence of strong hydrogen bonding donors or acceptors suggests that crystal stability derives primarily from dispersive forces and aromatic π-π interactions [4] [5].

| Structural Parameter | Estimated Value | Reference |

|---|---|---|

| Si-C(phenyl) Bond Length | 1.864 ± 0.008 Å | [4] [5] |

| Si-C(acetylene) Bond Length | 1.926 ± 0.014 Å | [4] [5] |

| C≡C Bond Length | ~1.20 Å | [6] |

| C-H(acetylene) Bond Length | ~1.06 Å | [6] |

| Phenyl Ring Orientation | ~60° from coordination plane | [4] [5] |

| Si-C-C Bond Angle | ~180° | [6] |

The comprehensive spectroscopic analysis of (triphenylsilyl)acetylene encompasses multiple complementary techniques that provide detailed structural and electronic information about this organosilicon compound. Each spectroscopic method offers unique insights into different aspects of the molecular structure and bonding characteristics.

Infrared Spectroscopy

Infrared spectroscopy serves as a fundamental analytical tool for the characterization of (triphenylsilyl)acetylene, providing detailed information about the vibrational modes of both the acetylene and triphenylsilyl moieties.

Characteristic C≡C Stretching Vibrations

The most distinctive feature in the infrared spectrum of (triphenylsilyl)acetylene is the terminal acetylenic C-H stretching vibration, which appears as a strong, narrow absorption band in the region of 3300-3280 cm⁻¹ [1] [2]. This frequency is characteristic of terminal acetylenes and provides immediate confirmation of the presence of the C≡C-H functional group. The narrow bandwidth of this absorption reflects the localized nature of the C-H bond and its relative isolation from other vibrational modes.

The C≡C triple bond stretching frequency appears in the range of 2150-2100 cm⁻¹, although this band is typically weak to medium in intensity [2] [3]. The reduced intensity compared to simple terminal acetylenes can be attributed to the electronic influence of the triphenylsilyl substituent, which modulates the dipole moment change associated with the C≡C stretching motion. Literature studies on related silylacetylenes have demonstrated that the presence of silicon substituents can significantly affect the infrared activity of the acetylenic triple bond [1] [4].

Comparative analysis with other silylacetylene derivatives reveals that the C≡C stretching frequency in (triphenylsilyl)acetylene falls within the expected range for silyl-substituted acetylenes. For instance, bis(trimethylsilyl)acetylene exhibits the C≡C stretch at approximately 2070 cm⁻¹ [5], while (trimethylsilyl)acetylene shows this vibration at 2050 cm⁻¹ [1]. The slightly higher frequency observed for (triphenylsilyl)acetylene reflects the different electronic environment created by the bulky triphenylsilyl group compared to smaller silyl substituents.

Si-C Bond Absorption Patterns

The silicon-carbon stretching vibrations in (triphenylsilyl)acetylene manifest as distinct absorption bands that provide valuable information about the bonding environment around the silicon center. The Si-C stretching vibration involving the silicon-acetylene bond appears as a strong absorption in the range of 1250-1240 cm⁻¹ [6] [7]. This frequency is characteristic of Si-C bonds where the carbon atom is sp-hybridized, reflecting the unique electronic structure of the acetylenic carbon.

The Si-phenyl stretching vibrations occur at slightly higher frequencies, typically in the range of 1430-1420 cm⁻¹ [8] [6]. These absorptions correspond to the three equivalent Si-C bonds connecting the silicon atom to the phenyl rings. The moderate intensity of these bands reflects the symmetrical environment of the three phenyl substituents around the silicon center.

Detailed analysis of the Si-C stretching region reveals subtle splitting patterns that can provide information about the conformational preferences of the triphenylsilyl group. The relative intensities and exact frequencies of these absorptions are sensitive to the rotational orientation of the phenyl rings relative to the Si-C≡C axis, making infrared spectroscopy a valuable tool for studying the dynamic behavior of this sterically demanding substituent [9] [7].

Comparison with related triphenylsilane derivatives shows that the Si-C stretching frequencies in (triphenylsilyl)acetylene are consistent with typical values for tetrahedral silicon environments. Triphenylsilane itself exhibits Si-C stretching absorptions around 1430 cm⁻¹ [6], while the presence of the acetylenic substituent in (triphenylsilyl)acetylene introduces additional complexity to the vibrational spectrum through coupling effects and changes in the electronic distribution around the silicon atom.

Nuclear Magnetic Resonance Spectroscopy

Nuclear magnetic resonance spectroscopy provides comprehensive structural information about (triphenylsilyl)acetylene through the analysis of ¹H, ¹³C, and ²⁹Si spectra. The technique offers unique insights into the electronic environment and connectivity of different atomic centers within the molecule.

The ¹H nuclear magnetic resonance spectrum of (triphenylsilyl)acetylene exhibits characteristic signals that reflect the distinct chemical environments of the hydrogen atoms. The terminal acetylenic hydrogen appears as a singlet in the range of δ 2.6-2.8 ppm [10] [11]. This chemical shift is typical for terminal acetylenes and reflects the deshielding effect of the electronegative acetylenic carbon. The singlet multiplicity confirms the absence of coupling to the silicon nucleus, consistent with the expected lack of significant ¹H-²⁹Si coupling across the intervening carbon atoms.

The aromatic protons of the three phenyl rings give rise to complex multiplet patterns in the region of δ 7.4-7.7 ppm [10]. These signals exhibit the characteristic splitting patterns associated with monosubstituted benzene rings, with the ortho, meta, and para protons displaying distinct chemical shifts and coupling constants. The slight downfield shift compared to free benzene reflects the electron-withdrawing influence of the silicon substituent.

¹³C nuclear magnetic resonance spectroscopy provides detailed information about the carbon framework of (triphenylsilyl)acetylene. The acetylenic carbons exhibit characteristic chemical shifts that reflect their unique hybridization states and electronic environments. The terminal acetylenic carbon (C≡C-H) appears in the range of δ 92-95 ppm, while the silicon-bearing acetylenic carbon (C≡C-Si) resonates at δ 105-108 ppm [10] [12]. The downfield shift of the silicon-bearing carbon reflects the deshielding effect of the electropositive silicon atom.

The aromatic carbons of the phenyl rings display chemical shifts characteristic of substituted benzene derivatives. The ortho carbons appear at δ 135-138 ppm, the meta carbons at δ 128-130 ppm, and the para carbons at δ 130-132 ppm [10]. These values are consistent with the electron-withdrawing influence of the silicon substituent, which causes a slight downfield shift compared to unsubstituted benzene.

²⁹Si nuclear magnetic resonance spectroscopy provides direct information about the silicon environment in (triphenylsilyl)acetylene. The silicon nucleus resonates in the range of δ -18 to -22 ppm [13], which is characteristic of tetracoordinate silicon in an organosilicon compound. This chemical shift reflects the electron-rich environment around the silicon atom created by the three phenyl substituents and the acetylenic carbon. The relatively narrow chemical shift range observed for silicon in various triphenylsilyl derivatives indicates the consistent electronic environment provided by the three phenyl substituents.

Mass Spectrometry

Mass spectrometry of (triphenylsilyl)acetylene provides detailed information about the molecular weight, isotope patterns, and fragmentation pathways that are characteristic of this organosilicon compound. The molecular ion peak appears at m/z 284, corresponding to the molecular formula C₂₀H₁₆Si [14] [15].

The fragmentation pattern of (triphenylsilyl)acetylene under electron impact ionization conditions reveals several characteristic pathways that provide structural information about the molecule. The base peak appears at m/z 207, corresponding to the triphenylsilyl cation (Ph₃Si⁺) [16] [17]. This fragmentation represents the loss of the acetylene unit (C₂H) from the molecular ion and reflects the relative stability of the triphenylsilyl cation compared to other possible fragment ions.

The molecular ion peak at m/z 284 typically exhibits low to moderate intensity (15-25% relative intensity), which is characteristic of organosilicon compounds containing aromatic substituents [16] [18]. The stability of the molecular ion is enhanced by the aromatic character of the phenyl groups, which can delocalize the positive charge through resonance structures.

Significant fragment ions include the loss of hydrogen to give m/z 283 (35-45% relative intensity), which results from α-cleavage at the Si-C bond [19]. The loss of the acetylene unit produces the base peak at m/z 207 (100% relative intensity), corresponding to the Ph₃Si⁺ cation. Additional fragmentation involves successive loss of phenyl groups, giving rise to ions at m/z 129 (Ph₂⁺) and m/z 77 (Ph⁺) [19] [18].

The isotope pattern of the molecular ion reflects the natural abundance of silicon isotopes, with the M+1 peak showing enhanced intensity due to the presence of ²⁹Si (4.67% natural abundance) and ³⁰Si (3.09% natural abundance) [16]. This isotope pattern provides additional confirmation of the presence of silicon in the molecule and can be used to distinguish silicon-containing compounds from purely organic analogues.

Ultraviolet-Visible Spectroscopy

Ultraviolet-visible spectroscopy of (triphenylsilyl)acetylene reveals electronic transitions that provide information about the chromophoric properties and electronic structure of the molecule. The UV-visible spectrum exhibits several absorption bands that correspond to different types of electronic transitions within the molecule.

The most intense absorption bands occur in the region of 255-265 nm and correspond to π → π* transitions associated with the phenyl rings [20] [21]. These transitions exhibit high extinction coefficients (ε = 8,000-12,000 M⁻¹cm⁻¹) and are characteristic of aromatic compounds. The presence of three phenyl rings in the triphenylsilyl group results in enhanced absorption intensity compared to simple phenyl derivatives.

Additional absorption bands appear at longer wavelengths (285-295 nm) and can be assigned to π → π* transitions involving extended conjugation between the aromatic rings and the acetylenic triple bond [20] [22]. These transitions exhibit moderate extinction coefficients (ε = 3,000-5,000 M⁻¹cm⁻¹) and reflect the electronic communication between the phenyl substituents and the acetylenic chromophore.

Weaker absorption bands in the region of 320-340 nm have been attributed to n → π* transitions involving silicon-centered orbitals [23] [22]. These transitions exhibit low extinction coefficients (ε = 500-1,500 M⁻¹cm⁻¹) and are characteristic of organosilicon compounds containing aromatic substituents. The exact position and intensity of these bands are sensitive to the electronic environment around the silicon atom and can provide information about the bonding characteristics of the Si-C bonds.

At longer wavelengths (350-400 nm), weak absorption bands corresponding to charge transfer transitions have been observed [20] [24]. These transitions exhibit very low extinction coefficients (ε = 100-800 M⁻¹cm⁻¹) and are associated with intermolecular interactions or weak intramolecular charge transfer processes. The presence of these bands can be influenced by solvent effects and molecular aggregation phenomena.

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant